molecular formula C21H23N5O4S B11608050 N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide

N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide

Cat. No.: B11608050
M. Wt: 441.5 g/mol
InChI Key: KUYMNIDHISUDHU-UHFFFAOYSA-N
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Description

This compound features a thioxoimidazolidinone core substituted with a 4-ethoxyphenylacetamide moiety at position 5 and a pyridine-4-carboxamide group at position 1. The ethoxyphenyl group may enhance lipophilicity and membrane permeability, while the pyridine carboxamide could contribute to hydrogen bonding in target interactions.

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-4-carboxamide

InChI

InChI=1S/C21H23N5O4S/c1-3-25-20(29)17(13-18(27)23-15-5-7-16(8-6-15)30-4-2)26(21(25)31)24-19(28)14-9-11-22-12-10-14/h5-12,17H,3-4,13H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

KUYMNIDHISUDHU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=NC=C2)CC(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-4-CARBOXAMIDE involves multiple steps. The synthetic route typically includes the formation of the imidazolidinone ring, followed by the introduction of the ethoxyphenyl and carbamoyl groups. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Thioxoimidazolidinone 4-Ethoxyphenylacetamide, pyridine carboxamide Hypothesized kinase or reductase inhibitor
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-... (Example 51, ) Pyrrolidine carboxamide 4-Methylthiazole, hydroxy group Likely protease or receptor modulator
(2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-... (Example 52, ) Modified pyrrolidine Hydroxy, methylpentanamido chains Enhanced solubility or metabolic stability

Key Observations:

Structural Divergence: The target compound’s thioxoimidazolidinone core distinguishes it from the pyrrolidine carboxamide derivatives in the patent (). The thioxo group (C=S) may confer stronger electrophilicity, influencing target binding compared to the hydroxylated pyrrolidines . The 4-ethoxyphenyl substituent in the target compound contrasts with the 4-methylthiazole in Example 51. Ethoxy groups typically enhance lipophilicity, whereas thiazoles contribute to π-π stacking in active sites .

Functional Implications :

  • The pyridine-4-carboxamide group in the target compound could mimic ATP-binding motifs in kinases, a feature absent in the patent examples. This suggests divergent therapeutic targets .
  • Example 52’s methylpentanamido chain may improve solubility compared to the target compound’s ethoxyphenyl group, which could limit aqueous stability .

Limitations of Available Data

  • Absence of Direct Pharmacological Comparisons : The provided evidence lacks experimental data (e.g., IC₅₀, binding affinity) for the target compound or its analogs. Structural comparisons are speculative without activity profiles.

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